molecular formula C17H24N6O2 B2870958 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea CAS No. 1448124-98-8

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B2870958
CAS No.: 1448124-98-8
M. Wt: 344.419
InChI Key: JXHVSIUNRZOWJT-UHFFFAOYSA-N
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Description

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethylamino groups and a phenylurea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2,4-diaminopyrimidine and dimethylamine.

    Substitution Reactions: The dimethylamino groups are introduced via substitution reactions using dimethylamine under controlled conditions.

    Urea Formation: The final step involves the reaction of the substituted pyrimidine with 4-methoxy-2-methylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Diaminopyrimidin-5-yl)-3-(4-methoxyphenyl)urea: Similar structure but lacks the dimethylamino groups.

    1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea: Similar structure but lacks the methoxy and methyl groups on the phenyl ring.

Uniqueness

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-11-9-12(25-6)7-8-13(11)19-17(24)20-14-10-18-16(23(4)5)21-15(14)22(2)3/h7-10H,1-6H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHVSIUNRZOWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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